molecular formula C16H16N2O5S B2646293 N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1448065-58-4

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2646293
CAS No.: 1448065-58-4
M. Wt: 348.37
InChI Key: JCILODPWCSZRSP-UHFFFAOYSA-N
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Description

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a benzodioxole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through an amidation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amides.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole ring but differs in its side chains and functional groups.

    4-benzo(1,3)dioxol-5-yl-butan-2-one: This compound also contains the benzodioxole ring but has a different carbon backbone.

Uniqueness

N’-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its combination of the benzodioxole and thiophene rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-21-14(10-4-5-24-8-10)7-17-15(19)16(20)18-11-2-3-12-13(6-11)23-9-22-12/h2-6,8,14H,7,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCILODPWCSZRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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